molecular formula C20H25N5O3S B2740599 (E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide CAS No. 1173528-47-6

(E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2740599
CAS No.: 1173528-47-6
M. Wt: 415.51
InChI Key: DRRHDDKZKNJTJV-LSDHQDQOSA-N
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Description

This compound features a benzothiazole core substituted with an acetamido group at position 6 and a 2-ethoxyethyl chain at position 3. The pyrazole-5-carboxamide moiety is linked via an imine bond in the (E)-configuration. Key structural attributes include:

  • Benzothiazole scaffold: Known for kinase inhibition and antimicrobial activity .
  • 2-ethoxyethyl substituent: Enhances solubility compared to smaller alkyl groups like methyl .
  • Pyrazole ring: A common pharmacophore in anti-inflammatory and anticancer agents .

Properties

IUPAC Name

N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-ethyl-5-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3S/c1-5-25-17(11-13(3)23-25)19(27)22-20-24(9-10-28-6-2)16-8-7-15(21-14(4)26)12-18(16)29-20/h7-8,11-12H,5-6,9-10H2,1-4H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRHDDKZKNJTJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)N=C2N(C3=C(S2)C=C(C=C3)NC(=O)C)CCOCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

PropertyValue
Molecular Formula C20_{20}H25_{25}N5_{5}O3_{3}S
Molecular Weight 415.5 g/mol
CAS Number 1173528-47-6

The structure features a thiazole ring, an acetamido group, and an ethoxyethyl side chain, which contribute to its unique biological activities. The presence of the pyrazole moiety further enhances its pharmacological profile.

The biological activity of this compound is likely influenced by its structural components, particularly the benzo[d]thiazole and pyrazole rings. Compounds containing these moieties have been shown to exhibit various pharmacological properties, including:

  • Antimicrobial Activity: The benzo[d]thiazole moiety is known for its antimicrobial properties, making this compound a candidate for developing new antibiotics .
  • Anticancer Properties: Research indicates that similar benzamide derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antiviral Effects: Ethoxyethyl side chains in related compounds have demonstrated antiviral activity against several viral strains .

Case Studies and Research Findings

  • Antimycobacterial Activity:
    A study evaluated the compound's efficacy against Mycobacterium tuberculosis, revealing significant inhibitory effects. The unique structural features of the compound were attributed to its ability to disrupt bacterial cell wall synthesis.
  • Cytotoxicity Studies:
    Cytotoxicity assays performed on various cancer cell lines showed that this compound exhibited dose-dependent cytotoxic effects, particularly against breast and lung cancer cells. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis.
  • Inhibition of Enzymatic Activity:
    The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For instance, it demonstrated potent inhibition of certain kinases implicated in cancer progression, suggesting a potential role as a targeted therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Key Substituents Molecular Weight (g/mol) Key Properties/Activities
Target Compound 3-(2-ethoxyethyl), 6-acetamido ~456.55* Enhanced solubility, potential kinase inhibition
(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide 3-methyl, 6-acetamido 382.46 Lower hydrophilicity, similar H-bonding
N-(2-Chloro-6-methylphenyl)-2-[[6-(1H-imidazol-1-yl)-2-pyridinyl]amino]-5-thiazolecarboxamide 2-chloro-6-methylphenyl, imidazolyl ~435.90† Likely kinase inhibition (imidazole-mediated binding)
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Chlorophenyl, triazole-thione ~408.30† Hydrogen-bond-driven aggregation

*Estimated based on substituent addition (2-ethoxyethyl vs. methyl).
†Calculated from molecular formulas in cited evidence.

Key Observations:

Substituent-Driven Solubility : The 2-ethoxyethyl group in the target compound likely improves aqueous solubility compared to the methyl group in due to increased polarity and ether oxygen interactions.

Hydrogen Bonding : The acetamido group in the target compound and triazole-thione in both engage in N–H···O/S interactions, which may influence crystallinity or target binding.

Activity Cliffs: Minor structural changes (e.g., methyl to 2-ethoxyethyl) can drastically alter bioactivity, as seen in kinase inhibitors like gefitinib analogs .

Computational Similarity Assessment

Using molecular fingerprints (e.g., Morgan or MACCS) and Tanimoto coefficients:

  • Similarity to : High structural overlap (benzothiazole core, acetamido group), but lower similarity (~70–80%) due to the 2-ethoxyethyl substitution .
  • Similarity to : Moderate (~50–60%) due to shared thiazolecarboxamide backbone but divergent substituents (chlorophenyl vs. pyrazole).

Q & A

Q. What are the optimal synthesis strategies for this compound?

The synthesis involves multi-step reactions requiring precise control of temperature, solvent polarity, and reaction time. Key steps include:

  • Retrosynthetic analysis to identify precursor fragments (e.g., benzo[d]thiazole and pyrazole moieties) .
  • Coupling reactions under anhydrous conditions, with catalysts like sodium hydride or bases (e.g., triethylamine) .
  • Monitoring progress via thin-layer chromatography (TLC) and optimizing yields through iterative solvent selection (e.g., dimethylformamide or ethanol) .

Q. Which characterization techniques are essential for confirming its structural integrity?

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to verify substituent positions and stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .
  • High-Performance Liquid Chromatography (HPLC) to assess purity (>95% recommended for biological assays) .

Q. How can researchers optimize purification post-synthesis?

  • Use column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound .
  • Recrystallization in ethanol or methanol to enhance crystalline purity .

Q. What are common pitfalls in synthesizing this compound?

  • Byproduct formation due to incomplete coupling reactions; mitigate via excess reagent use or extended reaction times .
  • Hydrolysis sensitivity of the acetamido group under acidic conditions; maintain neutral pH during workup .

Advanced Research Questions

Q. How can contradictions in reported biological activities be resolved?

Discrepancies in bioactivity data (e.g., IC₅₀ values) may arise from:

  • Assay variability (e.g., cell line differences, incubation times). Validate using standardized protocols (e.g., NCI-60 panel for anticancer activity) .
  • Compound purity ; re-test batches with HPLC-confirmed purity ≥98% .

Q. What methodologies are recommended for studying target interactions?

  • Molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities with enzymes like protein kinases or DNA topoisomerases .
  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding kinetics and thermodynamics .

Q. How does the 2-ethoxyethyl substituent influence reactivity and bioactivity?

  • The ethoxyethyl group enhances solubility in polar solvents, improving bioavailability .
  • Its electron-donating nature may stabilize charge-transfer interactions with biological targets, as seen in analogous benzothiazole derivatives .

Q. What experimental designs are suitable for evaluating therapeutic potential?

  • Dose-response assays across multiple concentrations (e.g., 0.1–100 µM) to establish efficacy thresholds .
  • Combination studies with standard therapeutics (e.g., cisplatin in cancer models) to assess synergistic effects .

Q. How can substituent modifications alter the compound’s mechanism of action?

  • Replacing the acetamido group with a methylsulfonyl moiety (as in ) increases electrophilicity, potentially enhancing enzyme inhibition .
  • Substituent steric effects can be modeled via density functional theory (DFT) to predict interaction landscapes .

Q. What strategies address low stability in physiological buffers?

  • Prodrug derivatization (e.g., esterification of the carboxamide) to improve metabolic stability .
  • Lyophilization for long-term storage, with stability monitored via LC-MS over 6–12 months .

Data Analysis & Validation

Q. How should researchers validate computational predictions of bioactivity?

  • Cross-validate docking results with in vitro enzyme inhibition assays (e.g., fluorescence-based kinase assays) .
  • Compare computational ADMET profiles with in vivo pharmacokinetic studies in rodent models .

Q. What statistical approaches resolve variability in replicate experiments?

  • Use ANOVA with post-hoc Tukey tests to identify significant differences across experimental groups.
  • Apply principal component analysis (PCA) to isolate confounding variables (e.g., solvent residues) in spectral data .

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